![molecular formula C16H18N2O5S B2544142 (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1706145-64-3](/img/structure/B2544142.png)
(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
is a synthetic compound. It has been used in the design and synthesis of derivatives as potential BRD4 inhibitors .
Synthesis Analysis
The compound has been used in the design and synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as potential BRD4 inhibitors . Among them, DDT26 emerged as the most potent, exhibiting robust inhibitory activity against BRD4 at sub-micromolar concentrations .
Molecular Structure Analysis
The molecular formula of the compound is C16H18N2O5S
. The molecular weight is 350.39
.
Chemical Reactions Analysis
The compound has been used in the design and synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as potential BRD4 inhibitors .
Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H18N2O5S
. The molecular weight is 350.39
.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have explored its potential as an inhibitor for various enzymes and receptors. For instance, it has been investigated as a BRD4 inhibitor . BRD4 inhibitors exhibit promising anti-cancer activity, particularly in breast cancer treatment.
Anticancer Properties
Studies have suggested that derivatives of this compound possess anticancer properties. Their effectiveness varies across different breast cancer subtypes, including triple-negative breast cancer (TNBC) . TNBC is notoriously challenging to treat, and novel compounds like this one offer hope for targeted therapies.
Organic Synthesis and Methodology
Researchers have employed this compound in synthetic chemistry. Its unique isoxazole moiety can serve as a building block for constructing more complex molecules. Additionally, it has been used in the development of new synthetic methodologies .
Materials Science and Crystallography
The single crystal X-ray diffraction study of this compound provides valuable insights into its crystal structure. Understanding its packing arrangement and intermolecular interactions aids in designing novel materials with specific properties .
Pesticide Research
Interestingly, some studies have explored the potential of related isoxazole derivatives as pesticides. These compounds may exhibit insecticidal or herbicidal properties, contributing to agricultural advancements .
Computational Chemistry and DFT Calculations
The B3LYP method, coupled with DFT calculations using the 6-311+G (2 d,p) basis set, has been employed to optimize the molecular structure of this compound. Such computational studies provide essential data for understanding its electronic properties and reactivity .
Future Directions
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKTVDNUSFEHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone |
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